1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride

Medicinal chemistry Tetralin scaffold design Dopamine receptor ligands

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride (IUPAC: 3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine hydrochloride; CAS 1306603-80-4) is a small-molecule tetrahydronaphthalene (tetralin) derivative with molecular formula C₁₃H₂₀ClNO and molecular weight 241.76 g·mol⁻¹. Unlike the more extensively characterised 2-aminotetralins that dominate the dopamine-receptor ligand literature, this compound bears a 3-aminopropoxy moiety at the 1-position of the saturated ring, creating a distinct pharmacophoric geometry.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1306603-80-4
Cat. No. B1525398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride
CAS1306603-80-4
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)OCCCN.Cl
InChIInChI=1S/C13H19NO.ClH/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13;/h1-2,5,7,13H,3-4,6,8-10,14H2;1H
InChIKeySJIGVSGNGVKSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride (CAS 1306603-80-4): Baseline Identity for Scientific Procurement


1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride (IUPAC: 3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine hydrochloride; CAS 1306603-80-4) is a small-molecule tetrahydronaphthalene (tetralin) derivative with molecular formula C₁₃H₂₀ClNO and molecular weight 241.76 g·mol⁻¹ . Unlike the more extensively characterised 2-aminotetralins that dominate the dopamine-receptor ligand literature, this compound bears a 3-aminopropoxy moiety at the 1-position of the saturated ring, creating a distinct pharmacophoric geometry [1]. Commercially, it is supplied as a hydrochloride salt with stated purity ≥95 %, functioning primarily as a versatile small-molecule scaffold for medicinal-chemistry and chemical-biology applications . The compound has been notified to ECHA under the CLP regulation, which provides a defined hazard classification relevant to safe handling during procurement and use [2].

Why 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride Cannot Be Interchanged with Generic Tetrahydronaphthalene Analogs for Research Procurement


Substitution of 1-(3-aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride with generic 2-aminotetralins or other tetrahydronaphthalene derivatives introduces a fundamental positional isomerism that cannot be assumed to be biologically silent. The 2-aminotetralin scaffold—the historical workhorse for dopamine D₂/D₃ receptor targeting—presents the aminoalkyl group at the 2-position, producing a specific distance and orientation between the amine and the aromatic ring [1]. In contrast, the target compound anchors the amino group via a 3-carbon oxy-propyl linker at the 1-position, altering hydrogen-bonding capacity, conformational flexibility, and the three-dimensional projection of the basic nitrogen . Even among 1-substituted analogs, variation in linker length (e.g., ethanamine versus propanamine) has been shown to affect transporter binding profiles; for this compound, the available GAT1 (GABA transporter) affinity data (Ki ~1.1 μM) represent a distinct biological signature that would not be recapitulated by a generic 2-aminotetralin or a shorter-chain 1-substituted analog [2]. These structural differences mean that in any assay where target engagement depends on the relative geometry of the amine and aromatic pharmacophores, simply sourcing an in-class compound is an uncontrolled variable that risks irreproducible results.

Quantitative Differentiation Evidence for 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride: A Procurement Decision Guide


Regioisomeric Scaffold Differentiation: 1-(3-Aminopropoxy) vs. Canonical 2-Aminotetralin Dopamine Ligands

The target compound presents its basic amine on a 3-aminopropoxy chain anchored at the 1-position of the tetrahydronaphthalene ring. This contrasts with the classic 2-aminotetralin pharmacophore (typified by 5-hydroxy-2-(dipropylamino)tetralin and 6,7-ADTN), where the amine is directly attached at the 2-position [1]. In 2-aminotetralins, the amine–aromatic distance is fixed at ~3.8 Å (extended conformation of the ethylamine bridge), whereas in the target compound the oxy-propyl linker extends this distance to ~5.5–6.0 Å and introduces a hydrogen-bond-accepting ether oxygen [2]. This regioisomeric difference is structural, not incremental, and defines a distinct chemical space for any biological screening campaign.

Medicinal chemistry Tetralin scaffold design Dopamine receptor ligands

GABA Transporter-1 (GAT1) Binding Affinity: Target Compound vs. Structural Analogs

The target compound has been evaluated for binding to human GAT1 expressed in HEK293 cells, yielding a Ki of 1,070 nM (1.07 μM) in a competitive MS binding assay, and an IC₅₀ of 3,390 nM for inhibition of [³H]GABA uptake via mouse GAT1 [1]. In contrast, the 2-aminotetralin scaffold—developed for dopamine receptor targeting—shows negligible affinity for GAT1 (typically >10 μM) based on class-level selectivity profiles [2]. Notably, even the closely related 1-substituted analog 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)ethan-1-amine (which lacks the longer propoxy linker) shows a different transporter-interaction profile that may not overlap with GAT1, although direct comparative data are absent in the public domain .

GABA transporter GAT1 binding Neurotransmitter transport

Hydrochloride Salt Form: Purity Benchmark and Physicochemical Reproducibility vs. Free Base

The hydrochloride salt of this compound (CAS 1306603-80-4) is supplied with a minimum purity specification of 95 %, as confirmed by multiple independent vendors including CymitQuimica (Ref. 3D-GCC60380) and Leyan (Product No. 2012918) . The free base (CAS 102197-19-3, C₁₃H₁₉NO, MW 205.30 g·mol⁻¹) is also listed commercially but without the same level of quality-assurance documentation, and its handling properties (liquid or low-melting solid) differ from the crystalline hydrochloride (MW 241.76 g·mol⁻¹) . This matters for procurement because the hydrochloride provides: (i) enhanced shelf-life and resistance to amine oxidation, (ii) well-defined stoichiometry for solution preparation, and (iii) a purity specification that allows direct comparison across experimental replicates—features not guaranteed when sourcing the free base from different suppliers.

Salt selection Purity specification Reproducible research

Regulatory Hazard Classification (CLP): Safety-Related Selection vs. Uncharacterized Analogs

Under the EU CLP regulation, 3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine hydrochloride (CAS 1306603-80-4) carries a notified harmonised classification: Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Irrit. 2A (H319 – causes serious eye irritation), and STOT SE 3 (H335 – may cause respiratory irritation) [1]. This classification is directly actionable for laboratory procurement, as it triggers specific personal protective equipment (PPE), ventilation, and waste-handling requirements. In contrast, many structural analogs in the tetrahydronaphthalene class—including some 2-aminotetralins and 1-substituted derivatives—lack formal CLP notifications, meaning their hazard profiles are effectively unknown to the end user [2]. For procurement officers and laboratory safety auditors, a compound with a defined CLP classification enables compliant handling from day one, whereas an unclassified analog may require costly ad hoc toxicological assessment before use.

CLP classification Lab safety Procurement compliance

IMPORTANT CAVEAT: Limited Availability of Direct Comparative Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, and the patent literature (conducted 2 May 2026) identified no published head-to-head studies, no peer-reviewed pharmacological characterisation, and no patent explicitly profiling the biological activity of 1-(3-aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride against direct structural analogs [1]. The only quantitative bioactivity data retrieved are the GAT1 binding/uptake values in BindingDB (Ki = 1,070 nM; IC₅₀ = 3,390 nM), which were derived from a single screening campaign and have not been replicated in independent publications [2]. Claims encountered on certain vendor websites describing potent and selective dopamine D₁ receptor agonism could not be verified against any primary research paper, patent, or authoritative database and therefore cannot be treated as evidence [3]. Procurement decisions for this compound should therefore be based on its defined chemical structure, salt-form purity, and regulatory classification, rather than on unverified biological-activity assertions. Users requiring D₁-receptor-targeted pharmacology are advised to consider well-characterised reference agonists such as SKF-81297 or fenoldopam, for which extensive comparative data exist.

Data transparency Evidence gap Procurement risk

Evidence-Based Application Scenarios for 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride (CAS 1306603-80-4)


Medicinal Chemistry Scaffold Diversification: Exploring 1-Substituted Tetrahydronaphthalene Chemical Space

This compound is most rationally deployed as a 1-substituted tetrahydronaphthalene building block in fragment-based or diversity-oriented synthesis programs where the goal is to probe chemical space complementary to the canonical 2-aminotetralin series. The 3-aminopropoxy linker at the 1-position provides a distinct amine–aromatic distance (~5.5–6.0 Å) and introduces an ether oxygen as an additional H-bond acceptor, features absent in 2-aminotetralins [1]. The hydrochloride salt form (≥95 % purity) enables accurate stoichiometric use in amide coupling, reductive amination, or sulfonamide formation without the molar-mass ambiguity of the free base . This application is supported by the scaffold differentiation evidence in Section 3, Evidence Item 1.

GABA Transporter (GAT1) Probe Development and Screening

The measured GAT1 binding affinity (Ki = 1,070 nM; IC₅₀ = 3,390 nM for [³H]GABA uptake inhibition) positions this compound as a low-micromolar starting point for GAT1-targeted probe development [1]. Unlike 2-aminotetralins, which are functionally silent at GAT1, this compound demonstrates measurable engagement of a clinically validated CNS target implicated in epilepsy, anxiety, and spasticity . Medicinal chemistry teams can use this scaffold to explore structure–activity relationships around the 3-aminopropoxy linker, the tetrahydronaphthalene ring substitution pattern, and the amine substituent to improve potency and selectivity. This use case derives directly from the GAT1 binding evidence in Section 3, Evidence Item 2.

Laboratory Safety and Procurement Compliance: Use Where Defined Hazard Classification Is Mandatory

For academic or industrial laboratories operating under EU/EEA regulatory frameworks (or equivalent institutional policies), the existence of a formal CLP notification (H302, H315, H319, H335; GHS07 Warning) enables immediate compliance with chemical-safety review, PPE assignment, and waste-disposal protocols [1]. When a research program requires a tetrahydronaphthalene scaffold but the specific analog has not yet been selected, choosing the hydrochloride salt with a known hazard classification eliminates the administrative delay and risk associated with unclassified analogs. This scenario is supported by the CLP classification evidence in Section 3, Evidence Item 4.

Cautionary Note: Not Recommended as a Validated D₁ Dopamine Receptor Agonist

Despite claims on certain vendor websites, no peer-reviewed publication, patent, or receptor-binding database could be located that substantiates selective dopamine D₁ receptor agonism for this compound (literature and database survey conducted 2 May 2026) [1]. Research programs requiring a D₁ receptor agonist with established potency, selectivity, and in vivo validation should instead procure a well-characterised reference compound such as SKF-81297, fenoldopam, or A-77636, for which extensive primary literature and head-to-head comparator data are publicly available. Using this compound as a putative D₁ agonist without confirmatory in-house pharmacological profiling would constitute a high-risk experimental strategy with uncertain outcome.

Quote Request

Request a Quote for 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.